4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenylpropyl group attached to a tetrahydropyrrolopyrimidine core
Mechanism of Action
Target of Action
The primary targets of this compound are the Src family tyrosine kinases , which include Lck, Hck, Fyn, and EGFR . These kinases play crucial roles in cellular signaling, regulating various cellular processes such as proliferation, differentiation, survival, and migration .
Mode of Action
The compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It competes with ATP for binding to the kinase active site, thereby preventing the phosphorylation of tyrosine residues on substrate proteins . This inhibition disrupts the signaling pathways regulated by these kinases .
Biochemical Pathways
The Src family tyrosine kinases are involved in multiple biochemical pathways. By inhibiting these kinases, the compound can affect various downstream effects. For instance, the inhibition of EGFR can disrupt the MAPK/ERK pathway, leading to reduced cell proliferation .
Result of Action
The inhibition of Src family tyrosine kinases by this compound can lead to various molecular and cellular effects. For example, it can reduce cell proliferation and migration, potentially making it useful in the treatment of diseases characterized by abnormal cell growth .
Action Environment
Environmental factors such as temperature and light can influence the action, efficacy, and stability of the compound. For instance, it is recommended to store the compound at -20°C to maintain its stability . Furthermore, the compound’s solubility and therefore its bioavailability and efficacy could be affected by the pH and composition of the biological environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step reactions. One common approach includes the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolopyrimidine core.
Attachment of the phenylpropyl group: This can be done through a Friedel-Crafts alkylation reaction, where the phenylpropyl group is introduced using a phenylpropyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride as a base with nucleophiles like amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar pyrimidine core but differs in the attached functional groups.
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with different substituents and biological activities.
Pyrano[2,3-d]pyrimidine: Contains a pyrimidine core with a fused pyran ring, leading to different chemical properties.
Uniqueness
4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-16-11-5-4-10-15(16)19-18-17(23-21(27)24-19)13-25(20(18)26)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,19H,6,9,12-13H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZSFAPBLUKMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)N1CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.